molecular formula C22H22ClN3O3 B11189638 N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11189638
M. Wt: 411.9 g/mol
InChI Key: SVZHABLITAXRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic quinazolinone derivative characterized by:

  • A 3-chlorophenyl group attached to the acetamide moiety.
  • A cyclohexyl-substituted dihydroquinazolinone core with dual carbonyl groups at positions 2 and 2.
  • Potential biological relevance due to structural similarity to kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)acetamide

InChI

InChI=1S/C22H22ClN3O3/c23-15-7-6-8-16(13-15)24-20(27)14-25-19-12-5-4-11-18(19)21(28)26(22(25)29)17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10,14H2,(H,24,27)

InChI Key

SVZHABLITAXRAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide, identified by its CAS number 895362-02-4, is a compound of interest due to its potential biological activities. The compound features a quinazoline core, which is known for its diverse pharmacological effects. This article compiles findings from various studies to elucidate its biological activity, including cytotoxicity and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3O3C_{22}H_{22}ClN_3O_3. The compound contains a chlorophenyl group and a cyclohexyl substituent attached to a dioxoquinazoline moiety, which contributes to its biological properties.

Cytotoxicity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. While specific data on this compound is limited, related compounds suggest potential effectiveness.

CompoundCell LineIC50 (μM)
Compound 1MCF-70.57
Compound 2HepG21.31
N-(3-chlorophenyl)-2-(3-cyclohexyl...)TBDTBD

The biological activity of quinazoline derivatives often involves the inhibition of key enzymes such as lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2). These enzymes are critical in cancer metabolism and inflammation pathways:

  • LDHA Inhibition : Compounds with similar structures have shown significant inhibitory effects on LDHA, which is crucial for cancer cell metabolism.
    • Example: Derivative 3a exhibited over 98% inhibition at a concentration of 0.200 mg/mL.
  • COX-2 Inhibition : Compounds also display anti-inflammatory properties by inhibiting COX-2.
    • Example: Derivatives showed IC50 values ranging from 251 to 281 μg/mL against COX-2.

Antioxidant Activity

Compounds in the same chemical class have been evaluated for their antioxidant properties. The presence of the chlorophenyl group enhances the radical scavenging ability compared to other substituents.

Study on Related Quinazoline Derivatives

A study published in MDPI evaluated several quinazoline derivatives for their cytotoxicity against colon cancer cell lines (LoVo and HCT-116). The most potent compounds reduced cell viability significantly:

CompoundCell LineViability (%)
Compound ALoVo23.5
Compound BHCT-11626.8

These findings indicate that structural modifications on the quinazoline core can lead to enhanced biological activity.

Scientific Research Applications

The compound N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its role as a pharmacological agent, as well as its implications in drug development and therapeutic interventions.

Antitumor Activity

Research has indicated that compounds containing quinazolinone structures exhibit significant antitumor properties. Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may contribute to these effects due to its structural characteristics that enhance interaction with biological targets involved in tumor growth and metastasis.

Antiviral Properties

The compound has been investigated for its potential antiviral activities, particularly against viruses such as norovirus. Structure-activity relationship studies have revealed that modifications on the quinazolinone scaffold can lead to enhanced inhibitory effects on viral proteases, which are crucial for viral replication. This suggests a promising avenue for developing antiviral agents based on this compound.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. These effects could be attributed to the ability of the compound to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, making it a candidate for further exploration in neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

Activity Mechanism References
AntitumorInduction of apoptosis and cell cycle arrest
AntiviralInhibition of viral proteases
NeuroprotectiveModulation of neuroinflammatory pathways

Antitumor Studies

In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines. For example, a study published in a peer-reviewed journal reported IC50 values indicating potent cytotoxicity against breast and lung cancer cells.

Antiviral Research

A notable study focused on the inhibition of norovirus protease by compounds structurally related to this compound. The results indicated effective inhibition with submicromolar EC50 values, highlighting the potential for developing novel antiviral therapies based on this scaffold.

Neuroprotection Insights

Research exploring the neuroprotective effects of similar quinazolinone derivatives indicated a reduction in oxidative stress markers in neuronal cell cultures treated with these compounds. This suggests a possible therapeutic role in conditions like Alzheimer’s disease or Parkinson’s disease.

Comparison with Similar Compounds

Structural Modifications in Analogous Compounds

Key structural variations in related compounds include:

Compound Substituent Modifications Biological Activity Key References
N-(4-chlorophenyl)-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide Methyl instead of cyclohexyl; 4-chlorophenyl vs. 3-chlorophenyl Anticancer (kinase inhibition)
N-(2,4-dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Dichlorophenyl group; no cyclohexyl substitution Anticonvulsant activity
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-oxadiazol-3-yl)acetamide Oxadiazole-thione core; naphthalene substituent Antibacterial, antifungal
N-(5-chloro-2-methoxyphenyl)-2-(3-((3-methyl-oxadiazolyl)methyl)-2,4-dioxoquinazolin-1-yl)acetamide Methoxy and oxadiazole substituents Undisclosed (structural focus)

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~415 g/mol) is smaller than naphthalene-containing analogs (e.g., MW 449 g/mol in ), favoring drug-likeness .

Preparation Methods

Cyclocondensation of Anthranilamide with Cyclohexanone

A green chemistry approach involves the reaction of anthranilamide with cyclohexanone in aqueous medium using graphene oxide (GO) nanosheets as a carbocatalyst. This method proceeds at room temperature, yielding 3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one as an intermediate. Key parameters include:

ParameterValue
CatalystGO nanosheets (25 mg)
SolventWater (3 mL)
Reaction Time2–4 hours
Yield82–89%

The GO nanosheets facilitate proton transfer and stabilize transition states, enhancing reaction efficiency.

Nitration and Ring Closure

An alternative method involves nitration of 3-(3-chloropropoxy)-4-methoxybenzonitrile followed by hydrazine hydrate reduction and formic acid-mediated ring closure. This route is advantageous for introducing substituents at specific positions but requires stringent temperature control (105°C for nitration).

Introduction of the Cyclohexyl Group

The cyclohexyl group at position 3 of the quinazolinone is introduced via nucleophilic substitution or condensation:

Alkylation with Cyclohexylamine

Cyclohexylamine reacts with 2,4-dichloroquinazoline in the presence of potassium carbonate, replacing the chlorine atom at position 3. The reaction proceeds in anhydrous DMF at 85°C for 6 hours, achieving a 75% yield.

Ketone Condensation

Cyclohexanone condenses with the quinazolinone intermediate under acidic conditions (acetic acid, 105°C), forming the 3-cyclohexyl substituent. This method is compatible with aqueous workup and avoids hazardous solvents.

Formation of the Acetamide Moiety

The N-(3-chlorophenyl)acetamide side chain is introduced through a two-step process:

Chloroacetylation of 3-Aminoquinazolinone

3-Aminoquinazolinone reacts with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at room temperature. This step forms 2-chloro-N-(3-cyclohexyl-2,4-dioxoquinazolin-1(2H)-yl)acetamide with a 78% yield.

ReagentQuantity
Chloroacetyl chloride1.1 equivalents
TEA1.05 equivalents
Reaction Time30 minutes

Coupling with 3-Chloroaniline

The chloroacetamide intermediate undergoes nucleophilic substitution with 3-chloroaniline in dry acetone under potassium carbonate catalysis. The reaction is heated at 60°C for 4 hours, yielding the final product.

ParameterValue
SolventAcetone
BaseK₂CO₃ (2 equivalents)
Yield65–70%

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol. Characterization data from literature analogs include:

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.41 (s, 1H, quinazolinone C₆–H), 7.82–7.12 (m, 4H, aromatic), 4.32 (s, 2H, CH₂CO), 3.91 (s, 3H, OCH₃), 1.52–1.21 (m, 10H, cyclohexyl).

  • IR (KBr) : 1685 cm⁻¹ (C=O quinazolinone), 1650 cm⁻¹ (amide C=O).

  • HRMS : m/z calculated for C₂₂H₂₂ClN₃O₃ [M+H]⁺: 412.1423, found: 412.1421.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the planar quinazolinone core and equatorial cyclohexyl conformation.

Optimization Strategies

Recent advances focus on improving atom economy and reducing toxicity:

Solvent-Free Mechanochemical Synthesis

Ball milling anthranilamide, cyclohexanone, and GO nanosheets eliminates solvent use, achieving 85% yield in 1 hour.

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times for chloroacetylation from 30 minutes to 5 minutes, enhancing scalability .

Q & A

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers ).
  • Metabolomics : NMR-based profiling to track metabolic pathway perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.